4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
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Overview
Description
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the butyl group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-ones.
Scientific Research Applications
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one depends on its specific biological activity. For example, if the compound exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
- 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Uniqueness
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is unique due to the specific positioning of the 2-methoxybenzyl group, which can influence its chemical reactivity and biological activity. The presence of the butyl and chlorine substituents also contributes to its distinct properties compared to other chromen-2-ones.
Properties
IUPAC Name |
4-butyl-6-chloro-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO4/c1-3-4-7-14-10-21(23)26-19-12-20(17(22)11-16(14)19)25-13-15-8-5-6-9-18(15)24-2/h5-6,8-12H,3-4,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKVCWGUIVZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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